4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

Beschreibung

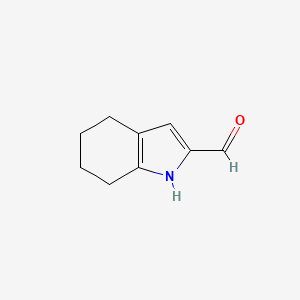

Chemical Structure and Properties 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde (CAS No. 80744-01-0) is a bicyclic heterocyclic compound with molecular formula C₉H₁₁NO (molecular weight: 149.19 g/mol) . It consists of a partially saturated six-membered ring fused to a five-membered nitrogen-containing pyrrole ring, with an aldehyde group at the C-2 position. The tetrahydroindole core reduces aromaticity compared to fully aromatic indoles, while the aldehyde group confers electrophilic reactivity .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORNVNMZVOJKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424690 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80744-01-0 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 4,5,6,7-tetrahydroindole with formylating agents such as formic acid or formamide can yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in large-scale production. The choice of solvents and purification techniques, like recrystallization or chromatography, also plays a significant role in the industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid.

Reduction: 4,5,6,7-Tetrahydro-1H-indole-2-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Reactivity and Stability

- Aldehyde Functionality: The aldehyde in this compound enables nucleophilic additions (e.g., with amines to form imines), distinguishing it from non-aldehydic analogs like 4,5,6,7-Tetrahydroindole .

- Aromaticity Effects : Compared to Indole-2-carbaldehyde, the saturated tetrahydroindole core reduces conjugation, decreasing electrophilic substitution rates but improving solubility in polar solvents .

Key Research Findings

- Antiviral Derivatives : 4,5,6,7-Tetrahydroindole analogs with C-2 substituents (e.g., phenyl groups) exhibit potent anti-HCV activity (EC₅₀: 0.5–2.0 μM) .

- Solubility Advantages : The tetrahydroindole scaffold improves aqueous solubility (logP: 1.8) vs. aromatic indoles (logP: 2.5–3.0), enhancing bioavailability .

Biologische Aktivität

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. It belongs to the indole family, which is known for a wide range of pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and comparisons with similar compounds.

Structural Characteristics

The compound has a partially saturated ring system combined with an aldehyde functional group. This unique structure enhances its reactivity and potential biological activities. Its molecular formula is with a molecular weight of 149.19 g/mol .

Target Receptors

This compound interacts with multiple biological receptors. Indole derivatives are known to exhibit various biological activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase .

Biochemical Pathways

The compound plays a crucial role in various biochemical pathways by modulating enzyme activity and influencing gene expression. For instance, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways that regulate inflammation and cell survival.

- Gene Expression : The compound affects the expression of genes involved in inflammatory responses and other cellular functions.

Case Studies

- Antimicrobial Activity : In studies evaluating antimicrobial properties, derivatives of this compound demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) was assessed using standard dilution methods .

- Anticancer Properties : Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. It appears to induce apoptosis through specific signaling pathways that lead to cell death .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4,5,6,7-Tetrahydroindole | Lacks aldehyde group | Less reactive; fewer biological activities |

| Indole-2-carbaldehyde | Contains aromatic indole ring | Different reactivity and activity profile |

| 4-Hydroxyindole | Hydroxyl group present | Exhibits neuroprotective effects |

This compound is distinguished by its combination of a saturated ring system and an aldehyde group, which imparts unique chemical reactivity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of appropriately substituted precursors. For example, a reflux method using sodium acetate in acetic acid (3–5 hours) with 3-formyl-1H-indole-2-carboxylic acid derivatives has been reported to yield crystalline products after recrystallization (DMF/acetic acid mixture) . Catalytic oxidation of methylene groups using manganese(IV) oxide in dichloromethane (2 hours, 85% yield) is another viable approach, though solvent choice and catalyst loading must be optimized to avoid side reactions .

Q. What analytical techniques are recommended for characterizing this compound post-synthesis?

- Methodology : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm the indole scaffold and aldehyde proton resonance (δ ~9–10 ppm).

- Chromatography : HPLC or TLC to assess purity, especially after recrystallization.

- Computational tools : Calculate topological polar surface area (TPSA) and logP values to predict solubility and reactivity, aligning with experimental data from analogs like 1H-Benzo[d]imidazole-2-carbaldehyde .

Advanced Research Questions

Q. How can catalytic systems be optimized for introducing the aldehyde group into the tetrahydroindole scaffold?

- Methodology : Compare transition-metal catalysts (e.g., ruthenium complexes in aqueous conditions at 50°C, 70% yield ) with non-metal oxidants like MnO₂. Monitor reaction kinetics under inert atmospheres to prevent aldehyde oxidation. Use DFT calculations to evaluate electronic effects of substituents on the indole ring, which may influence catalytic efficiency .

Q. What strategies resolve discrepancies in reported reaction yields for derivatives of this compound?

- Methodology : Conduct reproducibility studies by varying:

- Solvent polarity : Acetic acid (polar protic) vs. dichloromethane (non-polar).

- Temperature : Reflux (100–120°C) vs. room-temperature reactions.

- Catalyst-to-substrate ratios : Excess MnO₂ (1.5 eq.) improves aldehyde formation but may complicate purification . Statistical tools like ANOVA can identify significant variables .

Q. How does pH or solvent choice affect the stability of the aldehyde group in this scaffold?

- Methodology : Perform accelerated stability studies:

- Acidic/alkaline conditions : Monitor aldehyde degradation via UV-Vis or LC-MS.

- Protic vs. aprotic solvents : Compare shelf-life in DMF (stabilizes via hydrogen bonding) vs. THF. Derivatives like 2,3-dihydro-1H-indene-2-carbaldehyde show reduced stability in aqueous media, necessitating anhydrous storage .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Use molecular docking or density functional theory (DFT) to model interactions with nucleophiles (e.g., amines, hydrazines). Parameters to prioritize:

- Electrophilicity index : Calculated from HOMO-LUMO gaps.

- Solvent-accessible surface area (SASA) : Determines steric hindrance at the aldehyde site. Tools like Gaussian or ORCA are recommended, referencing methodologies in advanced organic chemistry frameworks .

Contradictions and Validation

- Catalyst Efficiency : Ruthenium-based systems (70% yield ) vs. MnO₂ (85% yield ) highlight trade-offs between cost and scalability. Validate via controlled replicates.

- Recrystallization Solvents : DMF/acetic acid mixtures may introduce impurities compared to ethanol/water; cross-validate with melting point analysis (>300°C for nitro-indole analogs ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.